2-Fluoro-6-nitro-9h-fluoren-9-one
Description
Significance of the Fluorenone Core in Organic and Materials Science
The fluorenone core is a fundamental structural motif in the realms of organic chemistry and materials science. Its rigid, planar, and aromatic structure, combined with a central carbonyl group, imparts a unique set of electronic and photophysical properties. These characteristics make fluorenone and its derivatives highly sought-after components in the development of advanced functional materials.
Key attributes of the fluorenone core that contribute to its significance include:
Thermal Stability: Fluorenone-based molecules exhibit high thermal stability, a crucial property for materials used in electronic devices that generate heat during operation. rsc.org
Charge Transport Properties: The conjugated π-system of the fluorenone core facilitates efficient charge transport, making these compounds suitable for applications in organic electronics. rsc.orgqom.ac.ir A reduced energy gap in fluorenone enhances charge carrier mobility by facilitating electron transitions between molecular orbitals. qom.ac.ir
Tunable Optoelectronic Properties: The electronic and optical properties of fluorenones can be readily modified through chemical functionalization, allowing for the tailoring of materials for specific applications. researchgate.net
Versatility in Synthesis: The fluorenone structure can be easily modified, enabling the synthesis of a wide array of derivatives with diverse functionalities. rsc.orgresearchgate.net
These properties have led to the extensive use of fluorenones as central building blocks in a variety of applications, including:
Organic Field-Effect Transistors (OFETs): Fluorenone derivatives are used as organic semiconductors in OFETs. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Their luminescent properties are harnessed in the design of OLEDs. rsc.org
Photovoltaic Devices: Fluorenones serve as electron-accepting units in organic solar cells. rsc.org
Biological Sensors: The electrochemical properties of fluorenones are utilized in the development of sensitive chemical sensors. rsc.orgresearchgate.net
Overview of Substituted Fluorenones with Electron-Withdrawing and Electron-Donating Groups in Research
The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the fluorenone framework is a powerful method for modulating its chemical and physical properties. These substituents influence the electron density distribution within the molecule, thereby altering its energy levels, reactivity, and intermolecular interactions.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the aromatic ring through inductive and resonance effects. lasalle.edu This modification leads to:
Lowered LUMO Energy Levels: The introduction of EWGs lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the molecule a better electron acceptor. This is particularly advantageous for creating n-type organic semiconductors. rsc.orgrsc.orgnih.gov For instance, imide-functionalized fluorenones have been developed as strong electron-deficient units for n-type polymers. rsc.orgnih.gov
Enhanced Electron Affinity: Fluorenones with EWGs exhibit higher electron affinity, which is beneficial for applications in electron-transporting materials.
Electron-Donating Groups (EDGs): EDGs, such as amino (-NH₂) and methoxy (B1213986) (-OMe) groups, increase the electron density of the aromatic ring. lasalle.edu This results in:
Raised HOMO Energy Levels: EDGs raise the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule a better electron donor.
Altered Photophysical Properties: The introduction of EDGs can shift the absorption and emission spectra of fluorenones, which is useful for tuning the color of light-emitting materials.
The interplay between EWGs and EDGs within the same fluorenone molecule can create donor-acceptor systems with unique charge-transfer characteristics, which are highly desirable for applications in nonlinear optics and photovoltaics. researchgate.net
Research Context of Fluoro- and Nitro-Substituted Fluorenones, including 2-Fluoro-6-nitro-9H-fluoren-9-one
The introduction of halogen and nitro groups onto the fluorenone scaffold has been a subject of significant research interest due to the profound impact of these substituents on the molecule's properties.
Nitro-Substituted Fluorenones: The nitro group is a potent electron-withdrawing group that significantly modifies the electronic landscape of the fluorenone core. The nitration of 9H-fluoren-9-one can yield various products, including 2-nitrofluorenone, 2,7-dinitrofluorenone, and 2,4,7-trinitrofluorenone, depending on the reaction conditions. researchgate.net 2-Nitro-9H-fluoren-9-one is a synthetic molecule that can reversibly change its oxidation state and is used in analytical chemistry as an electron acceptor. cymitquimica.com
Fluoro-Substituted Aromatics: Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. nih.gov However, it can also act as a weak resonance-donating group due to its lone pairs of electrons. lasalle.edu This dual nature allows fluorine substitution to fine-tune the electronic properties of aromatic systems in a nuanced manner. In the context of drug design, fluorine substitution can alter receptor binding affinity and specificity. nih.gov
This compound: Specific research on this compound is limited, with the compound being commercially available primarily for early-stage discovery research. sigmaaldrich.com However, based on the known effects of its constituent functional groups, we can infer its likely chemical characteristics. The presence of two strong electron-withdrawing groups, fluoro and nitro, at positions 2 and 6 respectively, would render the fluorenone core highly electron-deficient. This would result in a very low-lying LUMO energy level, making it a strong candidate for use as an electron acceptor or an n-type material in organic electronics. The specific substitution pattern would also influence its crystal packing and, consequently, its charge transport properties in the solid state. Further empirical research is necessary to fully elucidate the specific properties and potential applications of this particular derivative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16234-84-7 |
|---|---|
Molecular Formula |
C13H6FNO3 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
2-fluoro-6-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6FNO3/c14-7-1-3-9-11-6-8(15(17)18)2-4-10(11)13(16)12(9)5-7/h1-6H |
InChI Key |
SJJPJCXEFJDRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Fluoro and Nitrofluorenones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 2-Fluoro-6-nitro-9h-fluoren-9-one, the aromatic protons would exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing effects of the nitro and carbonyl groups, along with the fluorine atom, would significantly influence the chemical shifts of the protons, generally shifting them to a lower field (higher ppm values). The exact positions and coupling constants would be crucial for unambiguously assigning each proton to its position on the fluorenone core.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
A ¹³C NMR spectrum would reveal distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) would be expected to appear at a significantly downfield chemical shift, characteristic of ketones. The carbons directly bonded to the fluorine and nitro groups would also show characteristic shifts. Furthermore, the carbon-fluorine coupling would be observable, providing valuable information for assigning the carbon signals in the fluorinated ring.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Fluorenones
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single resonance would be expected for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment. Additionally, coupling between the fluorine and adjacent protons would be observed in the ¹⁹F NMR spectrum, corroborating the assignments made from the ¹H NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Analysis of Vibrational Modes and Molecular Fingerprints
The complete IR and Raman spectra would provide a unique "fingerprint" for this compound. This fingerprint arises from the complex vibrational modes of the entire molecule, including the bending and stretching of the aromatic rings. A detailed analysis of these spectra, often aided by computational modeling, would be necessary to assign all the observed vibrational modes. The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational behavior.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. wikipedia.orgyoutube.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure and conjugation of the system.
The UV-Vis spectrum of fluorenone derivatives is characterized by several absorption bands corresponding to different electronic transitions. wikipedia.org The core fluorenone structure gives rise to π → π* transitions, associated with the conjugated aromatic system, and n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen. libretexts.org
The introduction of substituents like fluorine and nitro groups alters the energy of these transitions. The nitro group, being a strong electron-withdrawing group, extends the conjugation of the fluorenone system. This extended conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. mdpi.com Conversely, the fluorine atom, being highly electronegative, can have a more complex influence, sometimes causing a hypsochromic shift (a shift to shorter wavelengths) depending on its position and interaction with the solvent. rsc.org
In this compound, both substituents are expected to modulate the electronic transitions. The nitro group at the 6-position will strongly influence the intramolecular charge transfer (ICT) character of the transitions, where electron density is transferred from the fluorene (B118485) ring system to the nitro group upon excitation. The fluorine atom at the 2-position will further perturb the electronic structure.
Table 1: Representative UV-Vis Absorption Data for Substituted Fluorenones
| Compound | Solvent | λ_max (nm) | Transition Type | Reference |
| 9-Fluorenone (B1672902) | Cyclohexane | ~375 | n → π | researchgate.net |
| 9-Fluorenone | Multiple Solvents | 255, 200, 180 | π → π | wikipedia.org |
| 2-Nitro-9-fluorenone (B187283) | Dioxane | - | Charge Transfer | mdpi.com |
| Substituted Flavones | Various | 286-295 | π → π* | mdpi.com |
The position and intensity of absorption bands in the UV-Vis spectra of fluorenones are highly sensitive to the nature and position of substituents on the aromatic rings. mdpi.com Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups can have varied effects. researchgate.net
For nitro-substituted fluorenones, the strong electron-withdrawing nature of the nitro group typically results in a significant red shift of the absorption maxima. mdpi.com This is attributed to the stabilization of the excited state through enhanced intramolecular charge transfer.
The combined presence of both a fluoro and a nitro group in this compound suggests a complex interplay of these substituent effects on the UV-Vis spectrum.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]+) in the mass spectrum would confirm its molecular weight. The fragmentation of related nitroaromatic compounds under electron ionization (EI) often involves characteristic losses. nih.govresearchgate.net For instance, the loss of the nitro group (NO2) is a common fragmentation pathway for nitro compounds. nih.govresearchgate.net Other fragmentations may involve the loss of CO from the ketone group or cleavage of the fluorene ring system.
In the case of 2-Nitro-9-fluorenone, the mass spectrum shows a molecular ion peak and fragments corresponding to the loss of the nitro group. The fragmentation of this compound would be expected to show similar losses, with additional fragmentation pathways potentially involving the fluorine atom.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (calculated) | Description |
| [C13H6FNO3]+• | 243.03 | Molecular Ion |
| [C13H6FO]+• | 197.04 | Loss of NO2 |
| [C12H6FO]+• | 169.04 | Loss of CO from [M-NO2]+ |
| [C13H6FNO2]+• | 227.04 | Loss of O |
Note: This table is predictive and based on common fragmentation patterns of related compounds.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction studies on fluorene and its derivatives have confirmed the nearly planar nature of the fluorene skeleton. nih.govroyalsocietypublishing.org The introduction of substituents can cause minor deviations from planarity. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, revealing the exact geometry of the fluoro and nitro substituents relative to the fluorenone core. The planarity of the fluorenone core is a key factor in its electronic properties, as it allows for extensive π-conjugation.
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netmdpi.com In the crystal structure of this compound, the nitro group is capable of forming intermolecular interactions through its oxygen atoms. nih.gov The fluorine atom can also participate in weak intermolecular interactions. mdpi.com
The packing of the molecules in the crystal lattice, influenced by these interactions, can have a significant impact on the material's bulk properties. Analysis of the crystal packing can reveal how the molecules are arranged relative to each other, providing insights into potential charge-transfer interactions between adjacent molecules.
Computational Chemistry and Theoretical Modeling in Fluorenone Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a versatile and accurate approach for calculating the properties of molecules like fluorenones. nih.govnih.gov DFT calculations are instrumental in predicting the electronic structure and reactivity, providing a foundational understanding of the molecule's behavior at an atomic level. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. youtube.com For 2-Fluoro-6-nitro-9h-fluoren-9-one, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G*), are used to find the minimum energy conformation. knu.ac.krresearchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized, resulting in a stable, optimized structure. youtube.com
The planarity of the fluorenone core is a key feature, and DFT calculations can precisely quantify the degree of planarity and the orientation of the substituent groups (fluoro and nitro). Conformational analysis, particularly for the substituent groups, helps identify the most stable isomer and provides the geometric parameters that are essential for all subsequent calculations. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Fluorenone Core (Calculated via DFT) This table presents typical bond lengths and angles for a fluorenone skeleton. The actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=O | 1.21 |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 |
| Bond Length | C-C (bridge) | 1.48 |
| Bond Angle | C-CO-C | 108.5 |
| Bond Angle | C-C-C (in benzene (B151609) ring) | ~120 |
Calculation of Vibrational Frequencies and Comparison with Experimental Data
Once the molecular geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. knu.ac.kr These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to specific bond stretches, bends, and twists. researchgate.net Comparing these theoretical vibrational spectra with experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR) serves as a crucial validation of the computational model. nih.govresearchgate.net Good agreement between calculated and experimental frequencies confirms that the optimized geometry is a true representation of the molecule. knu.ac.krresearchgate.net
For this compound, characteristic vibrational modes would include the C=O stretch of the ketone group, C-F stretching, and symmetric/asymmetric stretches of the NO₂ group. Discrepancies between calculated (harmonic) and experimental frequencies are common due to the approximations in the theoretical model and the anharmonic nature of real vibrations; these are often corrected using empirical scaling factors. nih.gov
Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Fluorenone Derivatives (cm⁻¹) This table illustrates the general agreement between theoretical and experimental data for fluorenone-related functional groups.
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FTIR) |
| C=O Stretch | ~1730 | ~1715 |
| Aromatic C-H Stretch | ~3100 | ~3080 |
| NO₂ Asymmetric Stretch | ~1550 | ~1530 |
| NO₂ Symmetric Stretch | ~1350 | ~1330 |
| C-F Stretch | ~1250 | ~1230 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
DFT calculations provide detailed information about the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is typically delocalized over the fluorenone ring system. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, further predicting sites for electrophilic and nucleophilic attack.
Table 3: Representative Frontier Molecular Orbital Energies (eV) for Substituted Fluorenones This table shows how different substituents can influence the HOMO-LUMO gap, based on general principles observed in fluorenone derivatives. nih.govresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Fluorenone (Parent) | -7.99 | -1.53 | 6.46 |
| Fluorenone with Electron-Donating Group | -7.56 | -1.65 | 5.91 |
| Fluorenone with Electron-Withdrawing Group | -8.20 | -2.18 | 6.02 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.
Molecular Docking Studies for Investigating Ligand-Target Binding Mechanisms of Fluorenone Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For fluorenone derivatives, which have shown a range of biological activities, molecular docking can be used to investigate their binding to specific protein targets. researchgate.net The process involves generating a multitude of possible binding poses of the ligand (e.g., this compound) within the active site of a target protein. Each pose is then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energies typically indicate a more stable protein-ligand complex. nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that are critical for binding and can guide the design of more potent and selective derivatives. nih.gov
Table 4: Illustrative Molecular Docking Results for a Fluorenone Derivative This hypothetical data shows how docking scores can be used to rank the binding affinity of a compound against different protein targets.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase | -8.5 | Leu22, Asp27, Phe31 |
| DNA Gyrase B | -7.9 | Asp73, Ile78, Pro79 |
| Sterol 14α-demethylase | -9.1 | Tyr132, His310, Met508 |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling and Derivative Design
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to build statistical models correlating the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). nih.govmdpi.com These models are built by calculating a set of molecular descriptors (numerical values that encode different aspects of a molecule's structure) for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to the property or activity of interest. mdpi.com
For fluorenone derivatives, a QSAR model could be developed to predict their antimicrobial or anticancer activity. nih.gov A training set of fluorenones with known activities would be used to build the model. Descriptors could include electronic properties (from DFT), steric parameters, and topological indices. Once a statistically robust model is established, it can be used to predict the activity of new, unsynthesized fluorenone derivatives, such as this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govmdpi.com This approach significantly accelerates the design and discovery of new functional molecules. nih.gov
Table 5: Conceptual QSAR Model for Predicting Biological Activity This table shows a simplified, hypothetical QSAR equation. Real models are often more complex.
| Model Equation | log(1/IC₅₀) = 0.5 * (HOMO Energy) - 0.2 * (Molecular Weight) + 1.2 * (LogP) + C |
| Descriptor | Significance |
| HOMO Energy | Relates to the molecule's ability to donate electrons. |
| Molecular Weight | A measure of the molecule's size. |
| LogP | Represents the lipophilicity or hydrophobicity of the molecule. |
| C | A constant derived from the regression analysis. |
Advanced Research Applications and Functionalization Strategies of Fluorenone Derivatives
Applications in Organic Electronics and Optoelectronic Materials Science
The fluorenone scaffold, characterized by its rigid, planar structure and inherent electron-accepting nature, is a key component in the design of materials for organic electronics. The presence of electron-withdrawing fluorine and nitro groups in 2-Fluoro-6-nitro-9H-fluoren-9-one is expected to further enhance these properties, making it a promising candidate for various optoelectronic applications.
Precursors and Components for Organic Light-Emitting Diodes (OLEDs)
Fluorenone derivatives are extensively utilized as precursors for synthesizing materials for organic light-emitting diodes (OLEDs). acs.orgchemicalbook.com Their electron-transporting capabilities make them suitable for use in the electron transport layers (ETLs) of OLED devices, facilitating efficient charge injection and transport, which are crucial for high device performance. acs.org The introduction of substituents on the fluorenone core can modulate the energy levels of the resulting materials, allowing for the tuning of emission colors from blue to red. acs.org For instance, spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials have been employed in highly efficient yellow OLEDs. nih.gov The strong electron-withdrawing nature of the nitro and fluoro groups in this compound would likely lead to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, a desirable characteristic for electron-transporting materials in OLEDs.
Integration into Organic Photovoltaics (OPVs) and Charge Transport Materials
In the realm of organic photovoltaics (OPVs), fluorenone derivatives are gaining attention as non-fullerene acceptors. acs.org The electron-deficient nature of the fluorenone core makes it an effective building block for constructing acceptor materials that can efficiently separate excitons and transport electrons. acs.org Research has shown that fluorenone-based molecules can act as electron-transporting self-assembled monolayers (SAMs) in photovoltaic devices, demonstrating good thermal stability and suitable electrochemical properties for effective electron transport from the absorber layer to the electrode. acs.org The incorporation of this compound into OPV architectures could potentially enhance power conversion efficiencies due to the anticipated strong electron-accepting character imparted by the fluoro and nitro substituents.
Design of Novel Push-Pull Dyes for Broad Spectral Absorption (Visible, NIR, FIR)
The fluorene (B118485) and fluorenone cores are excellent platforms for designing donor-π-acceptor (D-π-A) or "push-pull" dyes. tandfonline.comgoogle.commdpi.com In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to tunable absorption and emission properties. By varying the strength of the donor and acceptor moieties, the spectral response can be engineered to cover the visible, near-infrared (NIR), and even far-infrared (FIR) regions. The fluorenone moiety itself can act as the acceptor part of the push-pull system. The presence of the strongly electron-withdrawing nitro group in this compound would significantly enhance its acceptor strength, making it a potent component in push-pull dyes with potentially broad spectral absorption.
Role in Polymeric Materials for Enhanced Optoelectronic Properties
Fluorenone units can be incorporated into polymer backbones to create materials with tailored optoelectronic properties. acs.orgmdpi.com These fluorenone-containing polymers often exhibit a combination of good thermal stability, solubility, and charge transport characteristics. The functionalization of fluorene-based polymers with electron-accepting units like benzotriazole (B28993) can modulate their emission and electrical properties. Similarly, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole have been synthesized for applications in various optoelectronic devices. mdpi.com The polymerization of monomers derived from this compound could lead to novel polymeric materials. The electron-withdrawing substituents would likely result in polymers with low-lying LUMO levels, making them suitable as n-type semiconductors for applications in organic field-effect transistors (OFETs) and as electron-accepting components in all-polymer solar cells. researchgate.netresearchgate.net
Functionalization for Catalytic Systems and Bioelectrocatalysis
The functional groups on the fluorenone core can also be exploited for applications in catalysis, particularly in redox-mediated processes.
Development of Nitrofluorenone (B14763482) Derivatives as Redox Mediators
Nitroaromatic compounds, including nitrofluorenone derivatives, are known to possess interesting redox properties. They can undergo reversible reduction and oxidation cycles, making them suitable candidates for use as redox mediators in various chemical and electrochemical reactions. A redox mediator facilitates electron transfer between an electrode and a substrate that might otherwise react sluggishly at the electrode surface.
The reduction of nitroaromatic compounds can proceed through either a one-electron or a two-electron transfer mechanism. tandfonline.comresearchgate.net The initial one-electron reduction forms a nitro anion radical. researchgate.net In the context of bioelectrocatalysis, flavoenzymes can mediate the reduction of nitroaromatic compounds. tandfonline.com The synthetic molecule 2-Nitro-9H-fluoren-9-one, a close analog of the title compound, is known to reversibly change its oxidation state, highlighting its potential as an electron acceptor in analytical chemistry. This suggests that this compound could also function as a redox mediator, with the electron-withdrawing fluoro and nitro groups influencing its reduction potential and the kinetics of the electron transfer process. The ability to tune these properties through functionalization is a key aspect of developing efficient catalytic systems.
Below is a table summarizing the properties of related compounds:
| Compound Name | CAS Number | Molecular Formula | Application/Property |
| This compound | 16234-84-7 | C13H6FNO3 | Subject of this article |
| 9-Fluorenone (B1672902) | 486-25-9 | C13H8O | Precursor for organic electronic materials chemicalbook.com |
| 2-Nitro-9H-fluoren-9-one | 3096-52-4 | C13H7NO3 | Redox-active molecule |
| 2,7-dibromo-9H-fluoren-9-one | N/A | C13H6Br2O | Intermediate for synthesis |
| 2,4,7-trinitrofluorenone | N/A | C13H5N3O7 | Synthesized from fluorenone |
Strategies for Electrode Surface Modification with Fluorenone Compounds
The modification of electrode surfaces with electroactive molecules is a key strategy in the development of electrochemical sensors and catalysts. Fluorenone compounds, particularly nitro-substituted derivatives, have been effectively employed for this purpose through several methods. The primary strategies involve the direct adsorption or covalent attachment of the fluorenone molecule to the electrode material.
One common approach is the physical adsorption of nitro-fluorenone derivatives onto electrode surfaces like glassy carbon, gold, or platinum. For instance, 2,4,7-trinitro-9-fluorenone (TNF) can form stable monolayers on glassy carbon. nih.gov The adsorption properties can be fine-tuned by introducing specific functional groups to the fluorenone core. The addition of cyano or allylamide functions has been shown to enhance the stability and adsorption characteristics of the fluorenone derivative on metal substrates. nih.gov
Another powerful technique is the in situ functionalization or electrografting, which creates a more robust, covalent bond between the fluorenone derivative and the electrode. This can be achieved by the electrochemical reduction of a precursor, such as a nitrophenyl diazonium cation, to form a polymeric film on a glassy carbon electrode. nih.gov This method provides a stable and dense layer of the electroactive species on the electrode surface, which is crucial for reproducible and sensitive electrochemical measurements.
Investigations into Electrocatalytic Activity Towards Biomolecules (e.g., NADH Oxidation)
Once immobilized on an electrode surface, fluorenone derivatives exhibit significant electrocatalytic activity, particularly towards the oxidation of important biological molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). NADH is a crucial cofactor in numerous enzymatic reactions, and its sensitive detection is of great interest for biosensor development.
Nitro-fluorenone derivatives act as efficient redox mediators, facilitating the electron transfer between NADH and the electrode at a much lower potential than at a bare electrode. nih.gov This catalytic oxidation occurs at potentials close to 0 V (versus Ag/AgCl), which helps to minimize interferences from other electroactive species. nih.gov The mechanism involves the fluorenone derivative cycling through its redox states to shuttle electrons from NADH to the electrode surface.
The efficiency of this electrocatalysis can be further enhanced. Research has shown that introducing a carboxyl group into the fluorenone structure allows for specific complexation with NADH, bridged by bivalent cations like Ca²⁺. nih.gov This molecular recognition event leads to a significant increase in the catalytic current—up to 500%—and improves the long-term stability of the modified electrode. nih.gov The catalytic current demonstrates a linear relationship with the concentration of NADH, making it suitable for quantitative analysis. nih.gov
The table below summarizes the performance of various modified electrodes in the electrocatalytic oxidation of NADH, highlighting the substantial reduction in overpotential achieved.
| Electrode Modification Method | Electrode Material | Overpotential Reduction (vs. Bare Electrode) | Reference |
| Adsorption of Nitro-Fluorenone | Glassy Carbon | Not specified, but occurs near 0 V | nih.gov |
| In-situ Functionalization (NPQD) | Gold | ~600 mV | nih.gov |
| Electrografting (o-AP film) | Glassy Carbon | ~350 mV | nih.gov |
This table is generated based on data from the text. NPQD: 4'-mercapto-N-phenylquinone diimine; o-AP: o-aminophenol.
Utilization as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The fluorenone scaffold is a valuable platform in organic synthesis due to its rigid structure and multiple reaction sites, allowing for the construction of complex and functionally diverse molecules.
Fluorenone derivatives, including this compound, serve as fundamental starting materials for more elaborate molecular architectures. Their chemical stability allows them to be carried through multi-step syntheses. For example, 9-fluorenone-2-carboxylic acid has been utilized as a scaffold to generate novel compounds that interact with tubulin, a key target in cancer therapy. mdpi.com Similarly, halogenated fluorenones like 2,7-dibromofluorenone are used as precursors to create fluorenone borate (B1201080) esters, which are key intermediates for further functionalization. iaea.org The synthesis of these complex molecules relies on the strategic modification of the fluorenone core, demonstrating its role as a foundational building block. researchgate.net
The fluorenone framework is not limited to carbocyclic systems; it is also an excellent scaffold for building novel heterocyclic structures. The ketone group at the C9 position is a key reaction handle for creating such systems. For instance, 9-fluorenone can be reacted with hydroxylamine (B1172632) to form 9H-fluoren-9-one oxime. clevelandclinic.org This oxime can then be further derivatized to synthesize a library of O-aryl-carbamoyl-oxymino-fluorene compounds, introducing new heterocyclic rings and functionalities to the core structure. clevelandclinic.org Furthermore, synthetic methods like palladium-catalyzed cyclocarbonylation have been developed to access polycyclic and heterocyclic fluorenones from o-halobiaryl precursors, expanding the chemical space accessible from this scaffold. nih.gov
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with a boronic acid or ester catalyzed by a palladium complex, is particularly relevant for derivatizing halogenated fluorenones. nih.govwikipedia.org
For a molecule like this compound, the fluorine atom at the C2 position serves as a handle for Suzuki coupling. This reaction allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at this position, enabling the synthesis of a diverse library of substituted fluorenones. The general scheme involves reacting the fluoro-fluorenone with an appropriate boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. nih.gov This strategy has been demonstrated in the broader fluorenone family, where 2,7-dibromofluorenone is converted into a boronate ester, a reactive partner for subsequent Suzuki couplings. iaea.org This highlights the utility of cross-coupling reactions to systematically modify the fluorenone scaffold and tune its properties for specific applications.
Development of Fluorenone-Based Scaffolds for Radiopharmaceutical Research
The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a major focus of modern medicine. iaea.orgnih.gov The fluorenone scaffold has emerged as a promising platform for designing such agents. Radiopharmaceuticals consist of a targeting molecule attached to a radionuclide. researchgate.net The fluorenone core can serve as the targeting moiety, designed to bind to specific biological targets like receptors or enzymes.
Research has focused on developing 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in neurodegenerative diseases. nih.govnih.gov In these studies, the fluorenone scaffold was modified and radiolabeled with Iodine-125 (¹²⁵I), a single-photon emitting radionuclide suitable for SPECT imaging. nih.govnih.govrsc.org The resulting radiotracer, [¹²⁵I]-labeled 9-fluorenone, showed good brain uptake and the ability to visualize the target receptors in vivo. nih.govnih.govrsc.org
These studies have paved the way for the development of fluorenone-based radiotracers for Positron Emission Tomography (PET), a higher-resolution imaging modality. The synthesis of fluorinated fluorenone derivatives is considered a key step toward this goal. nih.gov The presence of a fluorine atom in this compound makes it an ideal candidate for labeling with Fluorine-18 (¹⁸F), the most commonly used PET radionuclide. The development of ¹⁸F-labeled fluorenone scaffolds could provide powerful new tools for the non-invasive diagnosis and monitoring of a variety of diseases.
Design and Synthesis of Radioiodinated Fluorenone Derivatives as Potential Imaging Agents
The development of molecular imaging probes is crucial for visualizing and understanding biological processes in vivo. Radioiodinated compounds are of particular interest for Single-Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality. The design of radioiodinated fluorenone derivatives for imaging specific targets, such as neurotransmitter receptors, involves a multi-step synthetic approach.
The general strategy begins with the synthesis of a suitable fluorenone precursor that can undergo radioiodination. This often involves introducing a reactive group, such as a stannyl (B1234572) or boronic acid derivative, at a specific position on the fluorenone scaffold through palladium-catalyzed cross-coupling reactions. This precursor is then subjected to an electrophilic radioiodination reaction using a source of radioactive iodine, such as Sodium [¹²⁵I]iodide. Iodine isotopes like ¹²³I and ¹²⁵I are commonly used for SPECT imaging research. mdpi.com The longer half-life of these isotopes allows for more complex synthesis and imaging protocols compared to shorter-lived PET isotopes like ¹⁸F. mdpi.com
For instance, a series of 9H-fluoren-9-one derivatives were synthesized to serve as imaging agents for cerebral α7-nicotinic acetylcholine receptors (α7-nAChRs). nih.govnih.gov The synthesis of these imaging agents demonstrates a common pathway where precursors are prepared for the final radioiodination step. nih.gov This process enables the creation of radiotracers that can cross the blood-brain barrier and bind to their intended target with high specificity. nih.govrsc.org
Investigation of Binding Affinities to Specific Receptors (e.g., α7-nAChRs) in Research Models
A critical step in the development of targeted molecular probes and drugs is the evaluation of their binding affinity and selectivity for the intended biological target. The α7-nicotinic acetylcholine receptor (α7-nAChR) is a significant therapeutic target for various neurological and psychiatric disorders, making it a key subject of investigation for novel fluorenone derivatives. nih.govnih.gov
Researchers have synthesized series of 9H-fluoren-9-one derivatives and evaluated their binding affinities for α7-nAChRs. nih.govnih.gov These studies utilize competitive binding assays, often with a known radioligand, to determine the inhibition constant (Ki) of the new compounds. A lower Ki value indicates a higher binding affinity. For example, a meta-iodine substituted 9-fluorenone derivative (compound 5) showed a high binding affinity with a Ki value of 9.3 nM. nih.govnih.govrsc.org Another derivative (compound 10) exhibited an even higher affinity with a Ki of 2.23 nM. nih.gov
These in vitro binding assays are complemented by in vivo studies in research models, such as mice. nih.govnih.gov Biodistribution studies track the uptake and clearance of the radioiodinated fluorenone tracer in different organs, particularly the brain. nih.gov Successful tracers show good brain penetration and specific binding to the target receptor, which can be confirmed through blocking studies and ex vivo autoradiography. rsc.orgnih.gov Micro-SPECT/CT imaging in mice provides dynamic visualization of the tracer's behavior in a living organism, confirming its potential as an imaging agent. nih.govrsc.org
Table 1: Binding Affinities of Selected Fluorenone Derivatives for α7-nAChRs
| Compound | Substitution Pattern | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|
| Derivative 5 | Meta-iodine substituted | 9.3 ± 0.4 | nih.govrsc.org |
| Derivative 10 | Not specified in abstract | 2.23 | nih.gov |
Molecular docking and molecular dynamics (MD) simulations are also employed to understand the binding mechanisms at an atomic level. rsc.org These computational studies suggest that interactions, such as hydrogen bonds between the ketone's oxygen atom and specific amino acid residues (e.g., Glu185) in the receptor, as well as hydrophobic interactions, are crucial for ligand binding. rsc.org
Strategic Design of Fluorenone Analogues in Medicinal Chemistry Research
The fluorenone scaffold has proven to be a versatile template for the design of new therapeutic agents targeting a range of diseases. ujpronline.comwikipedia.org Its rigid structure provides a fixed orientation for appended functional groups, allowing for systematic exploration of structure-activity relationships (SAR).
Exploration of Fluorenone Scaffolds for the Development of Novel Therapeutic Agents
The inherent biological activity of some fluorenone derivatives has spurred extensive research into creating analogues with improved potency and specificity. wikipedia.orgnih.gov The core structure can be modified at various positions, particularly at the C2, C7, and C9 positions, to modulate its pharmacological properties. nih.govnih.gov
In the field of oncology, for example, fluorenone analogues have been designed as potential anticancer drugs. nih.govnih.gov A series of 2,7-diamidofluorenones were synthesized and evaluated for their antitumor activities, with some compounds showing efficacy in the submicromolar range. nih.gov These studies indicate that the fluorenone framework can serve as a pharmacophore for developing agents that inhibit cancer cell proliferation. nih.govnih.gov Beyond cancer, fluorenone derivatives have been investigated for a wide array of therapeutic applications, including as antiviral and neuromodulatory compounds. wikipedia.org The ability to tune the hydrophilicity and hydrophobicity by introducing different substituents makes the fluorenone scaffold adaptable for various biological targets. nih.gov
Studies on Molecular Interaction Mechanisms with Biological Pathways (e.g., Apoptotic Modulation)
Understanding how a compound interacts with cellular machinery is fundamental to rational drug design. Research into fluorenone derivatives has uncovered several molecular mechanisms through which they exert their biological effects, including the modulation of apoptosis (programmed cell death).
One study investigated a novel fluorene derivative, 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF), and its effect on human hepatocellular carcinoma (HCC) cells. nih.gov The findings revealed that MSDF disrupts cellular homeostasis by promoting the generation of reactive oxygen species (ROS). nih.gov This oxidative stress, in turn, activates the cellular apoptotic pathway, leading to cancer cell death. nih.gov The study also noted that MSDF induced anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix. nih.gov
In a different context, certain fluorenone analogues have been shown to function as inhibitors of DNA topoisomerase I. nih.gov Topoisomerase I is an enzyme crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cells, which is a key mechanism for many chemotherapy drugs. The ability of a fluorenone derivative to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations highlights its potential as a lead compound for developing new anticancer therapies. nih.gov
Future Perspectives and Emerging Trends in 2 Fluoro 6 Nitro 9h Fluoren 9 One Research
Exploration of Novel and Sustainable Synthetic Pathways for Fluoro- and Nitrofluorenones
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Fluoro-6-nitro-9H-fluoren-9-one, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions. A promising and sustainable approach is the aerobic oxidation of the corresponding 9H-fluorene precursor. rsc.org This method, which can be performed under ambient conditions in the presence of a base like potassium hydroxide (B78521) in a solvent such as tetrahydrofuran (B95107) (THF), offers a green alternative to the use of heavy metal oxidants. rsc.orgorganic-chemistry.org A patented method for the preparation of 2-nitro-9-fluorenone (B187283) involves the oxidation of 2-nitrofluorene (B1194847) in THF with potassium hydroxide and air, boasting high yields of 98-99%. google.com
Furthermore, metal-free oxidative cyclization of 2-(aminomethyl)biphenyls, promoted by reagents like tert-butyl hydroperoxide (TBHP), presents another viable and sustainable pathway. nih.gov This method is compatible with a variety of functional groups, including nitro substituents, making it adaptable for the synthesis of this compound. nih.govbeilstein-journals.org Palladium-catalyzed reactions, such as the annulation of arynes with 2-haloarenecarboxaldehydes, also offer an efficient route to substituted fluorenones. nih.gov The starting materials for such syntheses are often readily available, and these methods avoid the use of strong mineral acids. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Aerobic Oxidation | Utilizes air as the oxidant; mild reaction conditions. rsc.orgorganic-chemistry.org | High sustainability, reduced waste, and cost-effectiveness. google.com |
| Metal-Free Oxidative Cyclization | Avoids the use of metal catalysts; compatible with nitro groups. nih.govbeilstein-journals.org | Minimizes metal contamination in the final product. |
| Palladium-Catalyzed Annulation | High efficiency and good functional group tolerance. nih.gov | Versatile for creating a range of derivatives. |
Advanced Computational Design and Predictive Modeling for Tailored Derivatives
Computational chemistry is an increasingly powerful tool for predicting the properties of novel molecules and guiding synthetic efforts. For this compound, advanced computational design and predictive modeling will be instrumental in tailoring its derivatives for specific applications. The presence of both a fluorine atom and a nitro group introduces significant electron-withdrawing character, which can be fine-tuned by the strategic placement of other substituents. ontosight.ai
Future research will likely employ Density Functional Theory (DFT) and other computational methods to predict the electronic and optical properties of this compound derivatives. These studies can help in designing molecules with optimized lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for applications in organic electronics. nih.gov By modeling the effects of different functional groups on the fluorenone scaffold, researchers can prioritize synthetic targets with the most promising characteristics for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.govresearchgate.net
Development of Multifunctional Materials Incorporating Fluorenone Scaffolds
The unique π-conjugated system of the fluorenone core makes it an excellent building block for multifunctional materials. researchgate.netsci-hub.se The incorporation of this compound into polymers and other materials is a promising area for future development. The electron-deficient nature of this compound suggests its potential use as an n-type material in organic electronics. nih.gov
The development of imide-functionalized fluorenone polymers has already demonstrated a pathway to high-performance n-type materials with excellent electron mobility. nih.gov A similar strategy could be applied to this compound to create novel polymers for use in transistors and solar cells. Furthermore, the inherent fluorescence of many fluorenone derivatives opens up possibilities for their use in chemical sensors and bio-imaging. The development of multifunctional scaffolds for biomedical applications, where materials can be 3D printed and possess specific properties, is an emerging field where fluorenone-based composites could find a niche. nih.govresearchgate.net
| Material Type | Potential Application | Key Property of this compound |
| n-Type Polymers | Organic Field-Effect Transistors (OFETs), Organic Solar Cells | Strong electron-withdrawing character from fluoro and nitro groups. ontosight.ainih.gov |
| Fluorescent Probes | Chemical Sensing, Bio-imaging | Tunable photophysical properties of the fluorenone core. |
| Biomedical Scaffolds | Tissue Engineering, Drug Delivery | Biocompatibility and functionalizability of the fluorenone scaffold. nih.govresearchgate.net |
Interdisciplinary Research Integrating Synthesis, Characterization, and Advanced Application Studies
The full potential of this compound will be unlocked through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences. This involves a collaborative effort to synthesize novel derivatives, thoroughly characterize their physical and chemical properties, and evaluate their performance in real-world applications.
For instance, the synthesis of novel this compound derivatives could be guided by computational predictions, and the resulting compounds could then be tested for their biological activity. Fluorenone derivatives have shown promise as antimicrobial and anticancer agents, and the unique electronic properties of this compound could lead to new therapeutic leads. nih.govjocpr.com The creation of fluorenone-based unnatural amino acids is another example of interdisciplinary research that combines organic synthesis with biochemistry to create novel building blocks for peptides and proteins with unique functions. researchgate.net
Future research should foster collaborations between synthetic chemists, materials scientists, computational chemists, and biologists to fully explore the rich scientific landscape offered by this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Fluoro-6-nitro-9H-fluoren-9-one, and how can reaction conditions be optimized?
- Methodology : Begin with fluorenone derivatives and optimize sequential nitration and fluorination steps. Control reaction temperature (e.g., <0°C for nitration to avoid over-nitration) and use polar aprotic solvents (e.g., DMF) to enhance solubility. Monitor intermediates via HPLC and confirm regioselectivity using NOESY NMR to distinguish nitro/fluoro positional isomers. Quench reactions with ice-water to isolate crude products, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : Use -NMR to confirm fluorine substitution (chemical shifts ~-110 to -130 ppm for aromatic F) and -NMR to identify coupling patterns from nitro/fluoro groups.
- UV/Vis : Compare experimental (e.g., ~350 nm for nitro-fluorenones) with TD-DFT calculations to validate electronic transitions .
- IR : Look for asymmetric NO stretching (~1520 cm) and C=O stretches (~1700 cm) to confirm functional groups .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Screen solvents using Hansen solubility parameters (δ ≈ 18 MPa, δ ≈ 9 MPa). Ethanol/water mixtures (70:30 v/v) or DCM/hexane gradients often yield high-purity crystals. Monitor crystal growth via polarized light microscopy to avoid twinning .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodology : Collect high-resolution X-ray data (≤1.0 Å) and employ SHELXL for refinement. Model positional disorder for nitro/fluoro groups using PART instructions. Validate with residual density maps and ADPs. For twinned crystals, use TWIN/BASF commands in SHELXTL .
Q. What experimental and computational strategies reconcile conflicting reactivity data in nitro-fluorofluorenone derivatives?
- Methodology :
- Kinetic Studies : Conduct Hammett plots to assess substituent effects on reaction rates (e.g., nucleophilic aromatic substitution).
- DFT Calculations : Compute Fukui indices to map electrophilic/nucleophilic sites. Compare with experimental regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Contradiction Analysis : If computational predictions deviate from experimental outcomes (e.g., unexpected byproducts), re-evaluate solvent effects or transition-state stabilization using COSMO-RS models .
Q. How do fluorine and nitro substituents influence the photostability of this compound in material science applications?
- Methodology :
- Accelerated Aging : Expose thin films to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify photoproducts (e.g., de-fluorinated or reduced nitro species).
- Computational Modeling : Perform TD-DFT to predict excited-state reactivity and intersystem crossing rates. Correlate with experimental half-lives under varying oxygen concentrations .
Q. What strategies mitigate aggregation-induced spectral artifacts in fluorescence studies of this compound?
- Methodology :
- Concentration Dependence : Measure emission spectra at concentrations from 10 to 10 M. Use dynamic light scattering (DLS) to detect aggregation.
- Additive Screening : Introduce surfactants (e.g., CTAB) or co-solvents (e.g., THF) to disrupt π-π stacking. Validate with TEM to confirm disaggregation .
Methodological Notes
- Safety : Handle nitro compounds under inert atmosphere (N) to prevent explosive decomposition. Use explosion-proof fume hoods and conduct small-scale reactions (<1 g) during optimization .
- Data Validation : Cross-reference experimental results with NIST spectral databases and computational outputs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
